molecular formula C8H5NO3 B063656 Furo[2,3-c]pyridine-7-carboxylic acid CAS No. 190957-81-4

Furo[2,3-c]pyridine-7-carboxylic acid

Cat. No. B063656
M. Wt: 163.13 g/mol
InChI Key: CVJJHNQKIHLOTO-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It is a useful research chemical . The compound contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Furane, and 1 Pyridine .


Synthesis Analysis

The synthesis of furo[2,3-c]pyridine derivatives has been reported in various studies. For instance, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported a simple synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate .


Molecular Structure Analysis

The molecular structure of Furo[2,3-c]pyridine-7-carboxylic acid includes a five-membered ring, a six-membered ring, a nine-membered ring, a carboxylic acid (aromatic), a hydroxyl group, a Furane, and a Pyridine . The molecular weight of the compound is 163.13 g/mol.


Chemical Reactions Analysis

Furo[2,3-c]pyridine derivatives have been used in various chemical reactions. For example, an Rh-catalyzed tandem reaction was used to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the use of furo[2,3-c]pyridine derivatives in a domino reaction that included C–H activation, Lossen rearrangement, annulation, and lactonization .


Physical And Chemical Properties Analysis

Furo[2,3-c]pyridine-7-carboxylic acid has a molecular weight of 163.13 g/mol. The compound has a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .

Scientific Research Applications

  • Synthesis Techniques :

    • A simple synthesis method for furo[2,3-c]pyridine and its derivatives from ethyl 3-hydroxyisonicotinate is described, providing a foundational technique for producing this compound (Morita & Shiotani, 1986).
  • Derivative Synthesis :

    • Synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides has been explored. These compounds can serve as intermediates for various chemical transformations, indicating their potential in synthetic chemistry (Bencková & Krutošíková, 1999).
  • Chemical Transformations :

    • Various derivatives of furo[3,2-C]Pyridine have been synthesized, showing moderate to good antimicrobial activity against specific bacteria and fungi, highlighting their potential in antimicrobial research (Hrasna, Ürgeová, & Krutošíková, 2012).
  • Anticancer Activity :

    • Novel furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and screened for anticancer activity. Some compounds showed significant anticancer activity, suggesting their potential in cancer therapy (Kumar et al., 2018).
  • Pharmacological Applications :

    • Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a novel agonist of the alpha7 nicotinic acetylcholine receptor, is a potential treatment for cognitive deficits in schizophrenia. This compound has shown efficacy in in vivo models assessing cognitive performance (Wishka et al., 2006).
  • Chemical Reactivity Space :

    • The chemical reactivity of 2,3-substituted furo[2,3-b]pyridines was charted, indicating their potential for further functionalization and development of new compounds. This research contributes to understanding the reactivity and applications of these heterocyclic frameworks (Fumagalli & Emery, 2016).

properties

IUPAC Name

furo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJJHNQKIHLOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444945
Record name Furo[2,3-c]pyridine-7-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-7-carboxylic acid

CAS RN

190957-81-4
Record name Furo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-7-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Cyanation of furo[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine N‐oxides 1a, 1b and 1c by the Reissert‐Henze method, reaction with benzoyl chloride and trimethylsilyl cyanide in …
Number of citations: 9 onlinelibrary.wiley.com

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